Tubulin Polymerization Inhibition: Tubulin Inhibitor 31 vs. Colchicine and Combretastatin A-4
Tubulin inhibitor 31 exhibits an IC50 of 4 µM for tubulin inhibition . For cross-study comparative context, colchicine demonstrates tubulin polymerization inhibition IC50 values ranging from 2.9–3.2 µM depending on assay conditions, while combretastatin A-4 (CA-4) exhibits an IC50 of 1.2 µM . Notably, Tubulin inhibitor 31 was developed as a conformationally restricted E7010 analogue; the parent compound E7010 (ABT-751) shows tubulin polymerization inhibition with IC50 values of 0.6–2.6 µM in neuroblastoma cells and 0.7–4.6 µM in non-neuroblastoma cell lines . This places Tubulin inhibitor 31 within the mid-potency range among colchicine-site binders.
| Evidence Dimension | Tubulin polymerization inhibition IC50 |
|---|---|
| Target Compound Data | 4 µM |
| Comparator Or Baseline | Colchicine (2.9–3.2 µM); Combretastatin A-4 (1.2 µM); E7010/ABT-751 (0.6–4.6 µM) |
| Quantified Difference | Tubulin inhibitor 31 is 1.25–1.38× less potent than colchicine; 3.3× less potent than CA-4; comparable to upper range of E7010 activity |
| Conditions | Purified tubulin polymerization assay (cell-free in vitro) |
Why This Matters
This positions Tubulin inhibitor 31 as a moderate-potency colchicine-site tool compound suitable for studies where extreme potency (e.g., sub-nanomolar inhibitors) may confound mechanistic interpretation due to off-target effects at higher concentrations.
